4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline
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Overview
Description
4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline is a compound that features a unique structure incorporating two 1,2,4-triazole rings and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) salts, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) species .
Industrial Production Methods: Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions: 4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of nitro or halogenated triazole derivatives.
Scientific Research Applications
4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The triazole rings can interact with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- 1,2,3-Triazole analogs
Comparison: Compared to these similar compounds, 4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline is unique due to its dual triazole structure, which provides enhanced binding affinity and specificity in biochemical applications. Additionally, its aniline moiety allows for further functionalization, making it a versatile compound for various synthetic and industrial applications .
Properties
IUPAC Name |
4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7/c12-9-3-1-8(2-4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUINBZNFJSATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN3C=NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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